molecular formula C9H13NO B1200690 2-tert-Butyl-3-hydroxypyridine CAS No. 63688-34-6

2-tert-Butyl-3-hydroxypyridine

Cat. No. B1200690
CAS RN: 63688-34-6
M. Wt: 151.21 g/mol
InChI Key: BRRWAHBFRAJUFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 3-tert-Butylpyridine has been achieved through multi-step sequences from neopentyl alcohol, showcasing the complexity and intricacy involved in synthesizing tert-butylated pyridines. These processes often involve cycloadditions and subsequent conversions to achieve the desired pyridine base (Fujii et al., 1978).

Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-3-hydroxypyridine derivatives has been studied through methods such as X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular interactions. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and other precursors demonstrate significant intramolecular hydrogen bonding, affecting their molecular conformation and stability (Çolak et al., 2021).

Chemical Reactions and Properties

2-tert-Butyl-3-hydroxypyridine participates in various chemical reactions, illustrating its reactivity and potential as a precursor for more complex molecules. For example, palladium-catalyzed hydroxylation reactions of aryl C-H bonds using tert-butyl hydroperoxide as the oxidant showcase the compound's utility in synthesizing ortho-hydroxylated products (Dong et al., 2015).

Physical Properties Analysis

The physical properties of 2-tert-Butyl-3-hydroxypyridine and its derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by the nature of the substituents on the pyridine ring. The introduction of tert-butyl groups and hydroxyl functionalities affects the solubility and thermal stability, with the tert-butyl group enhancing optical properties and the hydroxyl group increasing solubility in polar solvents (Yuan et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-tert-Butyl-3-hydroxypyridine, such as its reactivity towards electrophiles, nucleophiles, and participation in coordination complexes, are pivotal in its applications. For instance, its ability to form complexes with metals and its behavior in redox reactions highlight its versatility and potential in catalysis and materials science (Boschloo et al., 2006).

Scientific Research Applications

Molecular Recognition in Catalysis

2-tert-Butyl-3-hydroxypyridine derivatives play a role in molecular recognition, which is crucial for selectivity in catalytic processes. For instance, (terpy')Mn(O)(mu-O)(2)Mn(SO(4))(terpy') catalysts recognize substrates through hydrogen bonding, leading to selective C-H oxidation. This molecular recognition is pivotal for controlling access to the reactive center and preventing non-selective hydroxylation, as demonstrated in studies involving tert-butyl benzoic acid (Balcells et al., 2009).

Synthesis of Specialty Chemicals

Compounds like tert-butyl sorbate, when reacted under specific conditions, can lead to the formation of complex organic structures. For instance, using enantiopure lithium and (-)-camphorsulfonyloxaziridine, tert-butyl sorbate transforms into a compound that can be further used in asymmetric synthesis, as seen in the production of 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Photovoltaic Applications

Certain pyridine derivatives, including those substituted with tert-butyl groups, find applications in the photovoltaic field. In dye-sensitized TiO2 solar cells, the addition of compounds like 4-tert-butylpyridine to redox electrolytes significantly impacts performance by affecting the TiO2 surface charge and electron recombination processes (Boschloo et al., 2006).

Catalysis and Ligand Design

Pyridine ligands, including those with tert-butyl substitutions, are integral in designing catalysts for various chemical reactions. These ligands are used in the synthesis of complex compounds, as they can influence the reaction mechanism and product formation. The modification of pyridine ligands with tert-butyl groups has implications in the development of new catalytic processes (Winter et al., 2011).

Fluorescence Studies

The study of hydroxypyridines, including those substituted with tert-butyl groups, contributes to the understanding of fluorescence behavior in different solvents. This research has implications in the development of fluorescent probes and materials (Weisstuch et al., 1975).

Future Directions

The future directions for research on “2-tert-Butyl-3-hydroxypyridine” could include further studies on its synthesis, properties, and potential applications. It could also involve the development of new methods for its synthesis and analysis .

properties

IUPAC Name

2-tert-butylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWAHBFRAJUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213083
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63688-34-6
Record name 2-(1,1-Dimethylethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63688-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl-3-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-3-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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